molecular formula C14H20N2O4S2 B14422096 4,4'-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) CAS No. 83369-22-6

4,4'-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide)

Cat. No.: B14422096
CAS No.: 83369-22-6
M. Wt: 344.5 g/mol
InChI Key: FBTWXRVOQMIXRC-UHFFFAOYSA-N
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Description

4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) is a complex organic compound characterized by the presence of disulfide and hydroxyl functional groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) typically involves the reaction of cyclohexene derivatives with disulfide and hydroxyl-containing reagents. One common method includes the use of cyclohexene-1-carboxamide as a starting material, which undergoes a series of reactions to introduce the disulfide and hydroxyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) involves its ability to interact with molecular targets through its disulfide and hydroxyl groups. These interactions can modulate various biochemical pathways, including redox reactions and protein folding processes. The compound’s effects are mediated through the formation and breaking of disulfide bonds, which play a crucial role in maintaining the structural integrity of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) is unique due to its specific combination of disulfide and hydroxyl groups attached to a cyclohexene ring.

Properties

CAS No.

83369-22-6

Molecular Formula

C14H20N2O4S2

Molecular Weight

344.5 g/mol

IUPAC Name

N-hydroxy-4-[[4-(hydroxycarbamoyl)cyclohex-2-en-1-yl]disulfanyl]cyclohex-2-ene-1-carboxamide

InChI

InChI=1S/C14H20N2O4S2/c17-13(15-19)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18)16-20/h1,3,5,7,9-12,19-20H,2,4,6,8H2,(H,15,17)(H,16,18)

InChI Key

FBTWXRVOQMIXRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=CC1C(=O)NO)SSC2CCC(C=C2)C(=O)NO

Origin of Product

United States

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